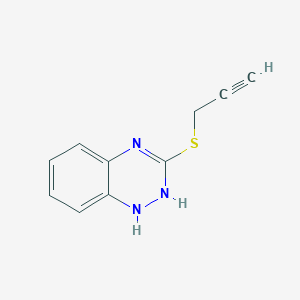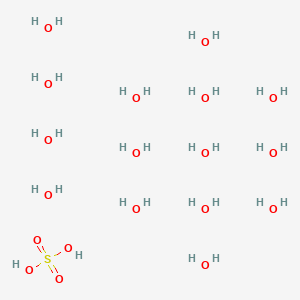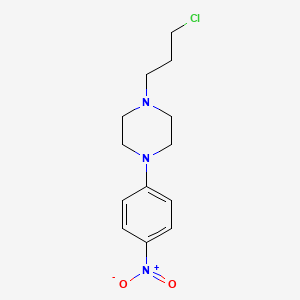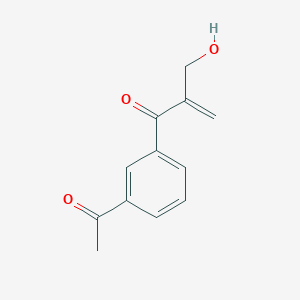
3-(2-Propynylthio)-1,2-dihydro-1,2,4-benzotriazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Propynylthio)-1,2-dihydro-1,2,4-benzotriazine is an organic compound that belongs to the class of benzotriazines This compound is characterized by the presence of a propynylthio group attached to the benzotriazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Propynylthio)-1,2-dihydro-1,2,4-benzotriazine typically involves the reaction of 1,2,4-benzotriazine with propargyl bromide in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reactants. The general reaction scheme is as follows:
- Dissolve 1,2,4-benzotriazine in anhydrous dimethylformamide (DMF).
- Add sodium hydride to the solution to generate the benzotriazine anion.
- Slowly add propargyl bromide to the reaction mixture while maintaining the temperature at around 0°C.
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product using an organic solvent such as dichloromethane.
- Purify the product by column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
3-(2-Propynylthio)-1,2-dihydro-1,2,4-benzotriazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding thiol.
Substitution: The propynylthio group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Substitution: Nucleophiles such as amines or alcohols; reactions are often conducted in polar solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding thiol.
Substitution: Various substituted benzotriazine derivatives depending on the nucleophile used.
科学研究应用
3-(2-Propynylthio)-1,2-dihydro-1,2,4-benzotriazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including heterocyclic compounds and polymers.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its anticancer properties, particularly in the development of new chemotherapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to oxidation.
作用机制
The mechanism of action of 3-(2-Propynylthio)-1,2-dihydro-1,2,4-benzotriazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity. For example, it may inhibit protein kinases involved in cell signaling pathways.
Pathways Involved: The compound can modulate various biochemical pathways, including those related to cell proliferation, apoptosis, and oxidative stress. Its ability to generate reactive oxygen species (ROS) may contribute to its cytotoxic effects on cancer cells.
相似化合物的比较
Similar Compounds
3-(2-Propynylthio)-4H-1,2,4-triazole: Similar structure with a triazole ring instead of a benzotriazine ring.
3-(2-Propynylthio)-1,2,4-thiadiazole: Contains a thiadiazole ring, offering different electronic properties.
3-(2-Propynylthio)-1,2,4-oxadiazole: Features an oxadiazole ring, which can influence its reactivity and stability.
Uniqueness
3-(2-Propynylthio)-1,2-dihydro-1,2,4-benzotriazine is unique due to its benzotriazine core, which imparts distinct chemical and biological properties
属性
CAS 编号 |
203114-65-2 |
|---|---|
分子式 |
C10H9N3S |
分子量 |
203.27 g/mol |
IUPAC 名称 |
3-prop-2-ynylsulfanyl-1,2-dihydro-1,2,4-benzotriazine |
InChI |
InChI=1S/C10H9N3S/c1-2-7-14-10-11-8-5-3-4-6-9(8)12-13-10/h1,3-6,12H,7H2,(H,11,13) |
InChI 键 |
YYOWNXGPVUPTCS-UHFFFAOYSA-N |
规范 SMILES |
C#CCSC1=NC2=CC=CC=C2NN1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7,8-Dimethoxy-3-methyl-5-phenyl-1H-pyrazolo[4,3-c]isoquinoline](/img/structure/B12585198.png)
![2-Oxa-6-azaspiro[4.5]decane-1,7-dione, 3-methyl-, (3R,5S)-rel-](/img/structure/B12585200.png)



![1,1'-[Decane-1,10-diylbis(oxy)]bis[3-(bromomethyl)benzene]](/img/structure/B12585221.png)
![1,1'-[Octane-1,8-diylbis(oxy)]bis[3-(bromomethyl)benzene]](/img/structure/B12585229.png)
![Benzaldehyde, 3,6-dimethoxy-2-[(phenylmethoxy)methyl]-](/img/structure/B12585237.png)

![Trichloro{2-[3-(prop-1-en-2-yl)phenyl]propyl}silane](/img/structure/B12585254.png)
![Propanoic acid, 3-[[2-(2-methoxyphenyl)ethyl]amino]-3-oxo-, ethyl ester](/img/structure/B12585268.png)



